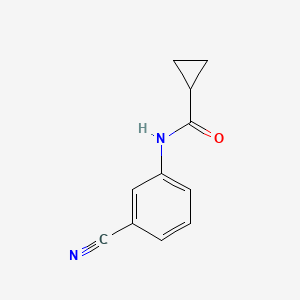

N-(3-cyanophenyl)cyclopropanecarboxamide

Description

N-(3-Cyanophenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a cyano group (-CN) at the para position of the phenyl ring. Its synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with substituted anilines or heteroaromatic amines under standard amidation conditions .

The 3-cyanophenyl moiety contributes to electronic and steric properties that enhance interactions with biological targets. For example, in , this compound (referred to as 23) serves as a precursor for synthesizing hydroxamic acid derivatives (e.g., compound 28) with inhibitory activity against glycogen synthase kinase-3β (GSK-3β), a target in neurodegenerative diseases .

Properties

IUPAC Name |

N-(3-cyanophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-7-8-2-1-3-10(6-8)13-11(14)9-4-5-9/h1-3,6,9H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHFMLACFKFMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)cyclopropanecarboxamide typically involves the reaction of 3-cyanobenzylamine with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the amide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-cyanophenyl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(3-Acetylphenyl)cyclopropanecarboxamide

- Structural Difference : Replaces the -CN group with an acetyl (-COCH₃) group.

- highlights its molecular formula (C₁₂H₁₃NO₂) and monoisotopic mass (203.0946 Da), which differ from the cyano analog (C₁₀H₉N₂O; monoisotopic mass ~173.0715 Da) .

N-(3-Bromophenyl)cyclopropanecarboxamide Derivatives

- Structural Difference : Substitutes -CN with -Br (e.g., 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide).

- reports a melting point of 102.2–102.5 °C for a bromophenyl analog, suggesting higher crystallinity compared to the cyano derivative .

N-(4-Methoxyphenyl)cyclopropanecarboxamide

- Structural Difference : Contains a methoxy (-OCH₃) group instead of -CN.

- Impact: The electron-donating methoxy group may reduce target-binding efficiency but improve solubility. notes a diastereomeric ratio (dr 23:1) in such analogs, indicating stereochemical complexity during synthesis .

Core Modifications: Cyclopropane vs. Cyclopentane

N-(3-Acetylphenyl)cyclopentanecarboxamide

- Structural Difference : Replaces the cyclopropane ring with a cyclopentane ring.

- reports a molecular weight of 231.29 Da for this cyclopentane analog, compared to 173.19 Da for the cyano-cyclopropane derivative .

Physicochemical Data

The cyano group’s polarity likely enhances aqueous solubility compared to bromophenyl analogs but reduces it relative to acetylated derivatives.

Biological Activity

N-(3-cyanophenyl)cyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring linked to a cyanophenyl group. Its structural formula can be represented as follows:

This unique structure contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit the growth of various cancer cell lines. A notable study demonstrated that compounds similar to this compound can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion. The inhibition of IDO can enhance anti-tumor immunity, suggesting a promising avenue for cancer treatment .

2. Antimicrobial Activity

Additionally, this compound has shown potential antimicrobial properties. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, although specific data on its spectrum of activity remains limited .

3. Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to modulate pathways associated with apoptosis and cell proliferation, particularly in cancer cells. The compound may also influence inflammatory pathways, which are critical in both cancer progression and immune responses .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibits IDO, enhances anti-tumor immunity | |

| Antimicrobial | Inhibitory effects on bacterial strains | |

| Mechanism | Modulates apoptosis and inflammatory pathways |

Case Study: Anticancer Efficacy

A preclinical study evaluated the efficacy of this compound in a melanoma model. The compound was administered alongside standard chemotherapy agents. Results showed a significant reduction in tumor size compared to controls, indicating synergistic effects when combined with other treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.